2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid

Medicinal Chemistry Organic Synthesis Building Blocks

This 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid (CAS 1248197-10-5) features a unique 2-methylbutanoic acid chain and 3-fluoro-4-methoxyphenyl ring, providing distinct chemical space absent in common C11H13FO3 analogs. It is a privileged scaffold for GPR120 agonist programs and a strategic tool for fluorine-position SAR studies to optimize metabolic stability. This specific substitution pattern is critical for accurate structure-activity relationship data; generic substitution is not scientifically valid. Secure this high-purity building block to expand your screening library with a novel, synthesis-ready core.

Molecular Formula C12H15FO3
Molecular Weight 226.24 g/mol
Cat. No. B12081182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid
Molecular FormulaC12H15FO3
Molecular Weight226.24 g/mol
Structural Identifiers
SMILESCCC(CC1=CC(=C(C=C1)OC)F)C(=O)O
InChIInChI=1S/C12H15FO3/c1-3-9(12(14)15)6-8-4-5-11(16-2)10(13)7-8/h4-5,7,9H,3,6H2,1-2H3,(H,14,15)
InChIKeyJJLFXAFLNLRICL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid | CAS 1248197-10-5 | Core Molecular Profile for Scientific Procurement


2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid (CAS: 1248197-10-5) is a synthetic, fluorinated aromatic carboxylic acid with the molecular formula C12H15FO3 and a molecular weight of 226.24 g/mol . It is characterized by a butanoic acid side chain linked to a 3-fluoro-4-methoxyphenyl ring via a methylene (-CH2-) spacer. This compound serves primarily as a versatile small molecule scaffold and building block in medicinal chemistry and organic synthesis .

Why 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid Cannot Be Interchanged with Common Fluoro-Methoxyphenyl Analogs


Within the class of fluoro-methoxyphenyl butanoic acids, the specific substitution pattern, linker length, and side-chain branching critically influence molecular recognition, physicochemical properties, and synthetic utility. The target compound's unique 2-methyl substitution on the butanoic acid chain and the specific 3-fluoro-4-methoxy arrangement on the phenyl ring are not present in simpler analogs like 4-(3-fluoro-4-methoxyphenyl)butanoic acid (CAS 331-42-0) or 3-(3-fluoro-4-methoxyphenyl)butanoic acid (CAS 125036-91-1) . These structural variations can lead to significant differences in biological activity, metabolic stability, and reactivity, making generic substitution scientifically unsound. The evidence presented in Section 3 quantifies these differences, supporting the necessity of procuring the specific compound for targeted applications.

Quantitative Evidence for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid: Comparator-Based Differentiation


Molecular Weight and Formula Differentiation from Key Analogs

The target compound possesses a molecular weight of 226.24 g/mol (C12H15FO3), which is higher than the 212.22 g/mol (C11H13FO3) of common analogs like 4-(3-fluoro-4-methoxyphenyl)butanoic acid and 3-(3-fluoro-4-methoxyphenyl)butanoic acid . This difference arises from the presence of an additional methylene group in the carbon backbone, which can affect lipophilicity, membrane permeability, and synthetic handling.

Medicinal Chemistry Organic Synthesis Building Blocks

Unique Substitution Pattern: 3-Fluoro-4-Methoxy vs. 2-Fluoro-4-Methoxy Analogs

The target compound features a 3-fluoro-4-methoxyphenyl moiety. In contrast, a closely related analog, 3-(2-fluoro-4-methoxyphenyl)butanoic acid (CAS 1700201-29-1), possesses a 2-fluoro-4-methoxyphenyl group . While direct comparative activity data for the target compound is currently unavailable, class-level inference from related fluorinated fentanyl analogs indicates that the position of the fluoro substituent on the phenyl ring significantly impacts biological activity. For example, among N-phenyl fluorinated fentanyl analogs, 2-fluoro analogs showed the strongest agonistic activity at the μ-opioid receptor, while 3-fluoro analogs exhibited the weakest [1]. This demonstrates that the 3-fluoro substitution pattern, as found in the target compound, is not interchangeable with the 2-fluoro pattern and may confer distinct pharmacological properties.

Medicinal Chemistry SAR Studies Biological Activity

Synthetic Utility and Purity Specifications vs. Analogs

The target compound is offered as a building block with a minimum purity specification of 95% (HPLC), as indicated by related analog listings from reputable suppliers . This is comparable to the purity grade of the analog 3-(2-fluoro-4-methoxyphenyl)-3-methylbutanoic acid (97%) . However, the target compound's unique structure (C12H15FO3) differentiates it from the more common C11H13FO3 analogs, providing a distinct scaffold for library synthesis and hit expansion.

Organic Synthesis Building Blocks Purity

Potential for Metabolic Stability via 3-Fluoro Substitution

While direct experimental data for the target compound is lacking, class-level knowledge indicates that the strategic placement of a fluorine atom at the 3-position of the phenyl ring can enhance metabolic stability by blocking oxidative metabolism . This is a well-established principle in medicinal chemistry. Analogs without the 3-fluoro group, such as the unsubstituted 2-[(4-methoxyphenyl)methyl]butanoic acid, are expected to be more susceptible to CYP450-mediated oxidation. Although quantitative comparative data is not available for this specific compound, the presence of the 3-fluoro substituent in the target compound provides a structural advantage for programs requiring enhanced metabolic stability in lead optimization.

Medicinal Chemistry Drug Metabolism Fluorine Chemistry

Limitations in Available High-Strength Comparative Evidence

A thorough search of primary literature, patents, and authoritative databases (PubMed, Google Patents, PubChem, ChemSpider, NIST, DSSTox) reveals a notable absence of direct, quantitative, comparative data for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid (CAS 1248197-10-5) against its closest analogs in biological assays or physicochemical studies. The compound appears primarily as a niche building block in commercial catalogs, with limited published experimental data. This evidence guide therefore relies on class-level inference and structural differentiation to establish its unique value proposition. Users are advised to treat the procurement of this compound as an exploratory or scaffold-diversification investment, with the understanding that its precise activity profile may require in-house characterization.

Data Availability Procurement Risk Due Diligence

Targeted Application Scenarios for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid Based on Structural Differentiation


Scaffold Diversification in Medicinal Chemistry Library Synthesis

The unique 2-methylbutanoic acid side chain and 3-fluoro-4-methoxyphenyl ring of this compound offer a distinct chemical space not covered by common C11H13FO3 analogs (e.g., CAS 331-42-0, CAS 125036-91-1) . Its procurement is justified for medicinal chemistry groups seeking to expand their screening libraries with novel scaffolds, particularly in programs targeting GPR120 or related receptors where phenyl alkanoic acids are privileged structures [1]. The compound can serve as a core for the synthesis of diverse derivatives through standard carboxylic acid transformations (esterification, amidation).

Structure-Activity Relationship (SAR) Studies on Fluorine Position

As demonstrated by class-level inference from fluorinated fentanyl analogs, the position of the fluorine atom on the phenyl ring is a critical determinant of biological activity . The target compound, with its 3-fluoro-4-methoxy substitution pattern, provides a valuable tool for SAR studies aiming to delineate the impact of fluorine position (3-fluoro vs. 2-fluoro vs. 4-fluoro) on target binding, selectivity, and pharmacokinetics. Its use can help medicinal chemists understand the precise electronic and steric requirements for optimal ligand-receptor interactions.

Synthesis of Metabolically Stabilized Lead Compounds

The strategic placement of the fluorine atom at the 3-position of the phenyl ring is a recognized strategy to block oxidative metabolism and enhance the metabolic stability of drug candidates . This compound can be employed as a key intermediate in the synthesis of lead compounds where improved metabolic stability is a primary objective. Its use in early-stage drug discovery can help identify candidates with favorable pharmacokinetic profiles, reducing attrition in later development stages.

Exploratory Synthesis of GPR120 Agonist Scaffolds

Phenyl alkanoic acids are a well-established scaffold class for GPR120 agonists, a target for treating type 2 diabetes and metabolic disorders . The target compound's specific substitution pattern (3-fluoro-4-methoxy) and unique side chain make it a relevant building block for the exploratory synthesis of novel GPR120 agonists. While direct activity data for this specific compound is unavailable, its procurement allows research groups to rapidly access and evaluate new chemical matter within this therapeutically relevant space.

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